molecular formula C16H19N5O2 B6449992 2-{4'-methyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl}pyrimidine-4-carbonitrile CAS No. 2640815-27-4

2-{4'-methyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl}pyrimidine-4-carbonitrile

Cat. No. B6449992
CAS RN: 2640815-27-4
M. Wt: 313.35 g/mol
InChI Key: RGHGDCWDRDUQLX-UHFFFAOYSA-N
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Description

The compound contains an 8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin] scaffold, which is a central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of similar structures often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . In one approach, N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane] reacted with primary aliphatic amines through opening of the epoxide ring with formation of the corresponding amino alcohols which were converted into N-chloroacetyl derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the 8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin] scaffold. This scaffold is a bicyclic structure with a nitrogen atom incorporated into one of the rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the 8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin] scaffold and the pyrimidine ring. The reactions could involve the opening of the epoxide ring or interactions with the nitrogen in the morpholin ring .

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids . These alkaloids exhibit diverse and interesting biological activities. Researchers have focused on stereoselective methods to prepare this fundamental structure. While many approaches involve enantioselective construction of an acyclic starting material, some methodologies achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes using achiral tropinone derivatives .

Cytotoxicity Studies

In a study involving a related compound, Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1]octane-3,2′-morpholin]-5-carbonitrile (ASHD) , results demonstrated that ASHD was approximately threefold more potent than its parent compounds in inducing cytotoxicity. This finding suggests potential applications in cancer research and treatment .

Amino Alcohol Synthesis

The N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] can react with primary aliphatic amines, leading to the formation of corresponding amino alcohols. These intermediates can then be converted into N-chloroacetyl derivatives. Such transformations are valuable in synthetic chemistry and drug development .

Drug Discovery

The unique structure of 2-azabicyclo[3.2.1]octanes makes them challenging yet promising scaffolds for drug discovery. Researchers have utilized this core as a key intermediate in total synthesis efforts. Its potential lies in its ability to modulate biological targets effectively .

Future Directions

Future research could focus on exploring the biological activities of this compound, given the known activities of tropane alkaloids . Additionally, further studies could investigate the synthesis of this compound and its potential applications.

Mechanism of Action

properties

IUPAC Name

2-(4'-methyl-5'-oxospiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine]-8-yl)pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-20-10-16(23-9-14(20)22)6-12-2-3-13(7-16)21(12)15-18-5-4-11(8-17)19-15/h4-5,12-13H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHGDCWDRDUQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CC3CCC(C2)N3C4=NC=CC(=N4)C#N)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4'-Methyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl}pyrimidine-4-carbonitrile

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